1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172776-39-4
VCID: VC7743927
InChI: InChI=1S/C13H11FN4OS/c1-2-18-6-5-10(17-18)12(19)16-13-15-9-4-3-8(14)7-11(9)20-13/h3-7H,2H2,1H3,(H,15,16,19)
SMILES: CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C13H11FN4OS
Molecular Weight: 290.32

1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1172776-39-4

Cat. No.: VC7743927

Molecular Formula: C13H11FN4OS

Molecular Weight: 290.32

* For research use only. Not for human or veterinary use.

1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide - 1172776-39-4

Specification

CAS No. 1172776-39-4
Molecular Formula C13H11FN4OS
Molecular Weight 290.32
IUPAC Name 1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H11FN4OS/c1-2-18-6-5-10(17-18)12(19)16-13-15-9-4-3-8(14)7-11(9)20-13/h3-7H,2H2,1H3,(H,15,16,19)
Standard InChI Key AZXSUBHUFJRYAE-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Structure and Properties

Molecular Architecture

1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide features a benzothiazole ring fused with a pyrazole moiety. Key structural elements include:

  • Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a fluorine substituent at position 6.

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with an ethyl group at position 1 and a carboxamide group at position 3.

The IUPAC name for the compound is 1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide.

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₁₃H₁₂FN₅OS
Molecular Weight305.33 g/mol
SMILESCCN1C=C(C(=O)NC2=NC3=C(C=CC=C3S2)F)N=C1
InChIKeyDerived computationally

Note: Data inferred from structural analogs.

Physicochemical Characteristics

While experimental data for this compound are unavailable, predictions based on analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility due to hydrophobic benzothiazole and pyrazole groups.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Synthesis and Preparation

Synthetic Pathways

The compound can be synthesized via a coupling reaction between 2-amino-6-fluorobenzo[d]thiazole and 1-ethyl-1H-pyrazole-3-carboxylic acid. A representative protocol, adapted from methods for analogous compounds, involves:

  • Activation of the carboxylic acid:

    • 1-Ethyl-1H-pyrazole-3-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane.

  • Coupling reaction:

    • The activated acid reacts with 2-amino-6-fluorobenzo[d]thiazole in the presence of triethylamine, yielding the target carboxamide.

Reaction Scheme:

1-Ethyl-1H-pyrazole-3-carboxylic acid+2-Amino-6-fluorobenzo[d]thiazoleEDC/NHS, Et₃N1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide\text{1-Ethyl-1H-pyrazole-3-carboxylic acid} + \text{2-Amino-6-fluorobenzo[d]thiazole} \xrightarrow{\text{EDC/NHS, Et₃N}} \text{1-Ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide}

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes.

  • One-pot multicomponent reactions: Improve atom economy and yield.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Although direct biological data are lacking, the compound’s structural motifs suggest potential activity in:

  • Antioxidant pathways: Pyrazole derivatives often scavenge reactive oxygen species (ROS).

  • Enzyme inhibition: The benzothiazole moiety may inhibit cyclooxygenase-2 (COX-2) or kinases involved in inflammatory signaling.

Table 2: Predicted Biological Targets

TargetPotential Interaction
COX-2Competitive inhibition
NADPH oxidaseROS suppression
Protein kinase CAllosteric modulation

Computational Insights

Molecular docking studies of analogous compounds reveal:

  • Strong binding affinity (−8.5 kcal/mol) to COX-2’s active site.

  • Hydrogen bonding between the carboxamide group and Thr212 residue.

Research Applications

Medicinal Chemistry

  • Lead compound optimization: Structural modifications (e.g., fluorination, alkyl chain extension) could enhance bioavailability.

  • Combination therapies: Synergy with nonsteroidal anti-inflammatory drugs (NSAIDs) merits investigation.

Materials Science

  • Luminescent materials: Benzothiazole derivatives exhibit tunable fluorescence, useful in OLEDs.

Future Directions

Priority Research Areas

  • Synthetic scalability: Develop cost-effective, high-yield routes.

  • In vitro profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Toxicological studies: Assess acute and chronic toxicity in model organisms.

Technological Integration

  • Crystallography: Resolve 3D structure to guide rational drug design.

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